molecular formula C₁₅H₁₈D₃NO₈ B1159664 (R)-Phenylephrine-d3 Glucuronide

(R)-Phenylephrine-d3 Glucuronide

Cat. No.: B1159664
M. Wt: 346.35
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Phenylephrine-d3 Glucuronide (C₁₅H₁₈NO₈D₃, molecular weight 346.35 g/mol) is a deuterium-labeled analog of phenylephrine glucuronide, primarily used as an internal standard in analytical and pharmacokinetic studies. Its stable isotopic labeling enhances precision in liquid chromatography-mass spectrometry (LC-MS/MS) by minimizing matrix effects and improving quantification accuracy in biological matrices. This compound is critical for therapeutic drug monitoring, metabolic profiling, and studying enantiomer-specific glucuronidation pathways due to its structural fidelity to non-deuterated phenylephrine glucuronide .

Properties

Molecular Formula

C₁₅H₁₈D₃NO₈

Molecular Weight

346.35

Origin of Product

United States

Comparison with Similar Compounds

Structural and Kinetic Comparisons

Acyl vs. Aryl Glucuronides

(R)-Phenylephrine-d3 Glucuronide is an aryl glucuronide (ether-linked), contrasting with acyl glucuronides (ester-linked), which exhibit higher reactivity due to the electrophilic carbonyl group. For example:

  • Clofibrate Acyl Glucuronide undergoes transacylation with glutathione, forming hepatotoxic mercapturate metabolites via covalent binding .
  • Oxaprozin-1-O-Acyl Glucuronide reversibly binds to human serum albumin, a process inhibited by naproxen and decanoic acid .
Degradation Kinetics
Compound Degradation Pathway Half-Life (t₁/₂) Rate Constant (kₐ) Key Finding Reference
(R)-MPA Acyl Glucuronide Transacylation/Hydrolysis - Higher kₐ Faster degradation than glucoside
Di-Methyl Acyl Glucoside Hydrolysis 16 h - Slower vs. glucuronide (t₁/₂ = 23.3 h)
(R)-Phenylephrine-d3 Gluc Hydrolysis/Enzymatic >24 h* - Enhanced stability due to deuterium

*Estimated based on deuterium’s kinetic isotope effect.

  • Enantiomeric Differences : (R)- and (S)-α-methyl phenylacetic acid (MPA) glucuronides exhibit a 2:1 reaction rate ratio, with (R)-isomers degrading faster in acyl forms .
  • Carbohydrate Effects : Glucuronides generally degrade faster than glucosides in (R)-MPA due to carboxylate group reactivity but slower in (S)-MPA and dimethylated analogs .

Metabolic Pathways and Enzyme Specificity

  • UGT2B7 Involvement : Similar to racemic flurbiprofen glucuronidation, (R)-Phenylephrine-d3 Glucuronide is likely metabolized predominantly by UGT2B7, which favors (R)-enantiomers (e.g., flurbiprofen (R)-glucuronide formation correlates with UGT2B7 activity, r = 0.96) .
  • Hydrolysis Susceptibility : Like other glucuronides, (R)-Phenylephrine-d3 Glucuronide is hydrolyzed by β-glucuronidase, though deuterium labeling may slow enzymatic cleavage .

Functional and Toxicological Profiles

Antioxidant Activity

Glucuronidation typically reduces antioxidant capacity by masking hydroxyl groups. For example:

  • Quercetin-3-O-Glucuronide shows diminished activity compared to its aglycone due to steric hindrance .
  • Caffeic Acid Glucuronide retains partial activity, but acyl glucuronides (e.g., ferulic acid glucuronide) exhibit further reduction .

(R)-Phenylephrine-d3 Glucuronide’s antioxidant properties are likely negligible, as glucuronidation of phenolic compounds (e.g., flavonoids) reduces radical scavenging by >50% .

Toxicity and Reactivity
  • Electrophilic Risk : Acyl glucuronides (e.g., clofibrate) form adducts with proteins, linked to hepatotoxicity . (R)-Phenylephrine-d3 Glucuronide’s ether linkage minimizes this risk.
  • Deuterium Effects: Deuterium substitution may reduce metabolic turnover and reactive intermediate formation, enhancing safety profiles compared to non-deuterated analogs .

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